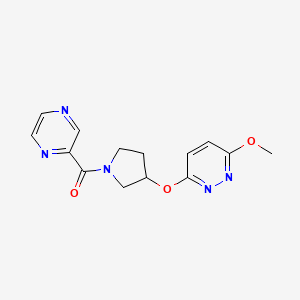

![molecular formula C25H19NO4 B2840107 8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 902507-05-5](/img/structure/B2840107.png)

8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one” is a chemical compound with the molecular formula C19H21NO6 . It is also known by other names such as “6-Benzyl-2,3-dihydro-6H- [1,4]dioxino [2,3-c]pyrrole-5,7-dicarboxylate de diéthyle” in French and “Diethyl-6-benzyl-2,3-dihydro-6H- [1,4]dioxino [2,3-c]pyrrol-5,7-dicarboxylat” in German .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The compound has an average mass of 359.373 Da and a monoisotopic mass of 359.136902 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学的研究の応用

Synthesis and Chemical Properties

- Polycyclic-fused Heterocycles Synthesis : A study details a facile synthesis method for polycyclic-fused heterocycles combining quinoline rings with benzoxepine frameworks. This synthesis involves one-pot reactions and intramolecular Friedel-Crafts acylation, showcasing a methodology to access tetracyclic-fused benzoxepinoquinoline systems with good yields (Yang Li, G. Lin, & W. Gao, 2012).

- Quinoxaline and Quinoline Reactions : Another research elaborates on the reactions of halogenomethyl-quinoxalines and quinoline with hydroxybenzoic acids, leading to products with ether, ester, or both functionalities. This study provides insights into the structural versatility of quinoline derivatives under different conditions (G. Sarodnick et al., 1997).

Photochromic Properties

- Photochromism in Quinolines : Investigates the photochemical mechanisms of photochromic molecules based on quinoline derivatives, elucidating the process involving photoenolization leading to color change under specific conditions. This study contributes to understanding the applications of quinoline derivatives in materials science, particularly in developing photoresponsive materials (S. Aloïse et al., 2006).

Biological and Pharmacological Potential

- Antiallergic Activity : Explores the antiallergic properties of tetracyclic derivatives of quinoline-2-carboxylic acids. It highlights the enhanced activity of these derivatives, suggesting their potential in developing new antiallergic drugs (E. H. Erickson et al., 1978).

Catalysis and Material Science

- Pincer Catalysts for Ketone Reduction : Describes the preparation of pincer quinoline ruthenium catalysts for efficient ketone reduction, illustrating the utility of quinoline derivatives in catalyzing significant chemical reactions. This research opens avenues for quinoline-based catalysts in organic synthesis and industrial processes (S. Facchetti et al., 2016).

特性

IUPAC Name |

8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO4/c27-24(18-9-5-2-6-10-18)20-16-26(15-17-7-3-1-4-8-17)21-14-23-22(29-11-12-30-23)13-19(21)25(20)28/h1-10,13-14,16H,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUASXKANLRDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

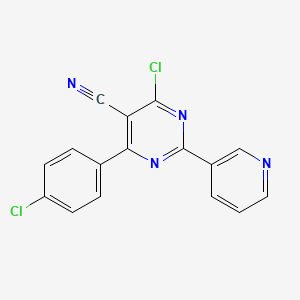

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)

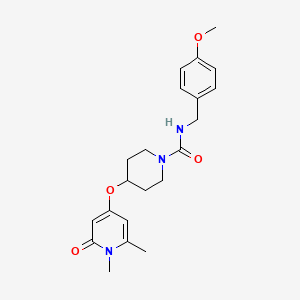

![1-(3-methoxyphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2840029.png)

![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)

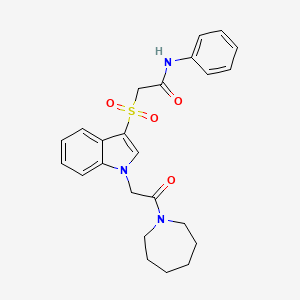

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840037.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)

![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)